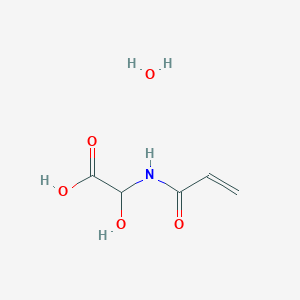

2-Acrylamido-2-hydroxyessigsäurehydrat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Hydrogel Synthesis for Wastewater Treatment

One of the primary applications of 2-acrylamido-2-hydroxyacetic acid hydrate is in the synthesis of hydrogels designed for environmental remediation. These hydrogels can effectively remove metal cations from wastewater, providing a sustainable solution to heavy metal pollution. The hydrogels formed from this compound exhibit high swelling capacity and ion-exchange properties, making them suitable for treating contaminated water .

Table 1: Properties of Hydrogels Derived from 2-Acrylamido-2-hydroxyacetic Acid Hydrate

| Property | Value |

|---|---|

| Swelling Ratio | Up to 1000% |

| Ion Exchange Capacity | High (specific values vary) |

| pH Stability | Stable between pH 4-10 |

| Temperature Stability | Effective up to 60°C |

Biomedical Applications

Conductive Medical Hydrogels

In biomedical research, 2-acrylamido-2-hydroxyacetic acid hydrate is utilized in the development of conductive hydrogels for medical applications. These hydrogels are essential for creating electrodes in electrocardiogram (ECG) devices. The combination of this compound with other monomers allows for the production of hydrogels that maintain conductivity while being biocompatible .

Case Study: Hydrogel Formulation for ECG Electrodes

A study explored the formulation of conductive medical hydrogels using 2-acrylamido-2-hydroxyacetic acid hydrate. Parameters such as crosslinker concentration, pH, and water content were systematically investigated to optimize properties like moisture retention and skin adhesion. The results indicated that adjusting these parameters significantly improved the hydrogel's performance as an ECG electrode .

Industrial Applications

Polymer Production

The compound is also employed in producing various polymers used in industrial applications, including adhesives, dispersants, and thickeners. Its ability to copolymerize with other monomers enhances the mechanical properties and stability of the resulting materials .

Table 2: Industrial Applications of 2-Acrylamido-2-hydroxyacetic Acid Hydrate

| Application | Description |

|---|---|

| Adhesives | Used in formulations requiring strong bonding properties |

| Dispersants | Enhances stability in suspensions |

| Thickeners | Increases viscosity in various products |

Wirkmechanismus

Mode of Action

It is known that the compound can undergo nucleophilic addition of water, a process that is catalyzed by both acids and bases . This reaction results in the formation of a hydrate, which is a reversible process .

Action Environment

The action, efficacy, and stability of 2-Acrylamido-2-hydroxyacetic acid hydrate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by pH, temperature, and the presence of other chemical species . .

Vorbereitungsmethoden

The synthesis of 2-Acrylamido-2-hydroxyacetic acid hydrate involves several methods. One common approach is the radical copolymerization of acrylamide with other monomers. For instance, hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid are synthesized using different initiators and cross-linking reagents . Industrial production methods often involve the use of ammonium persulfate as an initiator and poly (ethylene glycol) diglycidyl ether as a cross-linking reagent .

Analyse Chemischer Reaktionen

2-Acrylamido-2-hydroxyacetic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in the synthesis of hydrogels, where it reacts with different initiators and cross-linking reagents to form polymers . The major products formed from these reactions include hydrogels with carboxylic, amide, and sulfonic groups capable of removing metal ions .

Vergleich Mit ähnlichen Verbindungen

2-Acrylamido-2-hydroxyacetic acid hydrate can be compared with similar compounds such as 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid . These compounds share similar properties and are used in the synthesis of hydrogels. 2-Acrylamido-2-hydroxyacetic acid hydrate is unique due to its specific chemical structure and the ability to form stable hydrates .

Biologische Aktivität

Overview

2-Acrylamido-2-hydroxyacetic acid hydrate (CAS No. 199926-33-5) is a synthetic compound notable for its applications in biomedical fields, particularly in the development of hydrogels and drug delivery systems. Its unique chemical structure allows it to exhibit significant biological activity, making it a subject of interest in various research studies.

- Molecular Formula : CHNO

- Molecular Weight : 161.13 g/mol

- Physical State : Hydrate form

- Solubility : Soluble in water, with properties influenced by pH and temperature.

The biological activity of 2-acrylamido-2-hydroxyacetic acid hydrate can be attributed to its ability to undergo nucleophilic addition reactions, which are catalyzed by both acids and bases. This characteristic enables the compound to interact with various biological molecules, influencing cellular processes and biochemical pathways.

Key Mechanisms:

- Hydrogel Formation : The compound is primarily used in the synthesis of hydrogels that can encapsulate drugs for controlled release.

- Biocompatibility : Studies indicate that hydrogels made from this compound exhibit biocompatibility, making them suitable for medical applications such as drug delivery and tissue engineering .

Cell Interaction Studies

Research has demonstrated that hydrogels synthesized from 2-acrylamido-2-hydroxyacetic acid hydrate can effectively deliver therapeutic agents while maintaining cell viability. For instance:

- Cytotoxicity Tests : In vitro studies on cancer cell lines (e.g., HCT116 colon cancer cells) showed that drug-loaded hydrogels exhibited significant cytotoxic effects, while normal cells remained unaffected .

Drug Delivery Applications

The compound's hydrophilic nature allows for enhanced drug solubility and stability. It has been utilized in:

- Sustained Release Systems : Hydrogels have been engineered to provide controlled release of drugs such as doxorubicin (DOX), demonstrating a sustained release profile under physiological conditions .

Case Studies

- Hydrogel for Anticancer Drug Delivery :

-

Metal Ion Removal :

- Research highlighted the application of this compound in synthesizing hydrogels capable of removing heavy metal ions from wastewater. The hydrogels showed high adsorption capacities due to their functional groups, which interact with metal ions.

Comparative Analysis

| Property/Feature | 2-Acrylamido-2-hydroxyacetic Acid Hydrate | Other Hydrogel Forming Agents |

|---|---|---|

| Hydrophilicity | High | Variable |

| Biocompatibility | Excellent | Depends on formulation |

| Drug Release Profile | Sustained | Variable |

| Applications | Drug delivery, wastewater treatment | Tissue engineering, wound healing |

Eigenschaften

IUPAC Name |

2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4.H2O/c1-2-3(7)6-4(8)5(9)10;/h2,4,8H,1H2,(H,6,7)(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWMQWFKXNJQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583474 | |

| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199926-33-5 | |

| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.